3-Azido-1-methyl-1H-1,2,4-triazole
Description
Properties
CAS No. |
53566-56-6 |
|---|---|
Molecular Formula |
C3H4N6 |
Molecular Weight |
124.10 g/mol |
IUPAC Name |
3-azido-1-methyl-1,2,4-triazole |
InChI |
InChI=1S/C3H4N6/c1-9-2-5-3(7-9)6-8-4/h2H,1H3 |
InChI Key |
IGNDAXMAFOVNIC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC(=N1)N=[N+]=[N-] |
Origin of Product |
United States |
Preparation Methods
Cyclization of Acylhydrazines
One of the most established routes to 1,2,4-triazoles involves the cyclization of acylhydrazines with various nitrogen sources. This approach typically employs hydrazinecarbothioamides in basic media using reagents such as sodium hydroxide, potassium hydroxide, or sodium bicarbonate. The dehydrative cyclization proceeds through intermediate formation and subsequent ring closure to yield the triazole scaffold.
From Amidines and Related Precursors
Amidines serve as valuable precursors for 1,2,4-triazole synthesis due to the reactivity of their nucleophilic nitrogen atoms. A general method involves a one-pot, two-step process for producing 1,3,5-trisubstituted-1,2,4-triazoles with excellent yields (up to 90%). This sequence begins with the in situ formation of amide from carboxylic acid and amidine, followed by reaction with monosubstituted hydrazine and cyclization to form the triazole structure.
From Imidate Intermediates
The synthesis of 3,4,5-trisubstituted-1,2,4-triazoles can be achieved using 2,2,2-trichloroethyl imidate as a precursor. This approach employs polyethylene glycol (PEG) as a solvent and p-Toluenesulfonic acid (PTSA) as a catalyst under mild conditions. This environmentally friendly method produces corresponding 1,2,4-triazoles with excellent yields (92%).
N-Methylation of 1,2,4-Triazoles
Selective N-methylation represents a critical step in the synthesis of this compound. The 1,2,4-triazole ring possesses multiple nitrogen atoms that can undergo alkylation, presenting a significant challenge for regioselective functionalization.
Methylation Using Chloromethane
A direct approach to N-methylation involves the reaction of 1,2,4-triazole with chloromethane in the presence of a strong base such as potassium hydroxide. This method is exemplified in the synthesis of 1-methyl-1H-1,2,4-triazole-3-methyl formate, where the first step involves mixing 1,2,4-triazole, potassium hydroxide, and ethanol, followed by slow addition of chloromethane under heating and reflux conditions. This approach provides selective N-methylation at the N1 position.
Methylation Using Methyl Iodide
An alternative method employs methyl iodide as the methylating agent. However, this approach often yields isomeric mixtures, as noted in certain synthetic routes where N-methylation of 1H-1,2,4-triazole-3-methyl formate with methyl iodide produced a yield of only 52% due to isomeric by-products. This highlights the importance of developing selective methylation strategies.
Regioselectivity Considerations
The regioselectivity of N-methylation is influenced by several factors, including the electronic properties of the triazole ring, steric effects, and reaction conditions. Controlling these parameters is essential for achieving selective N1-methylation while minimizing the formation of other regioisomers.
The table below summarizes different N-methylation conditions and their impact on regioselectivity:
| Methylating Agent | Base | Solvent | Temperature | Predominant Position | Typical Yield (%) |
|---|---|---|---|---|---|
| Chloromethane | KOH | Ethanol | Reflux | N1 | 75-85 |
| Methyl iodide | K2CO3 | Acetone | Room temperature | Mixed | 50-60 |
| Methyl iodide | NaH | THF | 0°C to rt | N1 | 65-75 |
| Dimethyl sulfate | KOH | Acetone | 40-50°C | N1 | 70-80 |
Introduction of the Azido Group
The incorporation of the azido functionality into the triazole scaffold represents another crucial step in the synthesis of this compound. Several approaches can be considered for this transformation.
Diazotization-Azidation Sequence
A common method for introducing an azido group involves a two-step sequence: diazotization of an amino precursor followed by displacement with azide. In the context of triazole chemistry, this would require a 3-amino-1-methyl-1H-1,2,4-triazole intermediate, which could be diazotized using sodium nitrite in acidic conditions and subsequently treated with sodium azide to afford the desired azido derivative.
Nucleophilic Substitution with Azide
Another approach involves nucleophilic substitution of a suitable leaving group with an azide nucleophile. This typically requires a 3-halo-1-methyl-1H-1,2,4-triazole intermediate, which can undergo substitution with sodium azide in an appropriate solvent. This method is demonstrated in various azide preparations, as noted in the synthesis of alkyl azides from alkyl bromides and sodium azide in N,N-dimethylformamide.
Direct Azidation Methods
For certain heterocyclic systems, direct azidation methods have been developed using azidating reagents like tosyl azide or trimethylsilyl azide. The general procedure involves combining tosyl azide with appropriate precursors in the presence of acetic acid and a suitable solvent. This approach could potentially be adapted for the direct azidation of appropriately functionalized 1-methyl-1H-1,2,4-triazole precursors.
Proposed Synthetic Routes for this compound
Based on the general approaches discussed above, several synthetic routes can be proposed for the preparation of this compound.
Route A: N-Methylation Followed by Azidation
This route begins with the synthesis of 1,2,4-triazole, followed by selective N-methylation to obtain 1-methyl-1H-1,2,4-triazole. The key intermediate is then functionalized at the 3-position to introduce a leaving group (e.g., halogen), which is subsequently displaced by azide through nucleophilic substitution.
Step 1 : Synthesis of 1,2,4-triazole core structure
Step 2 : Selective N1-methylation using chloromethane/KOH in ethanol
Step 3 : Functionalization at the 3-position (e.g., bromination)
Step 4 : Nucleophilic substitution with sodium azide
Route B: 3-Functionalized Triazole Followed by N-Methylation
An alternative approach involves the preparation of a 3-functionalized 1,2,4-triazole, which is subsequently methylated at the N1 position. The functional group at the 3-position is then converted to an azide through appropriate transformations.
Step 1 : Synthesis of 3-substituted-1,2,4-triazole (e.g., 3-amino-1,2,4-triazole)
Step 2 : Selective N1-methylation using optimized conditions
Step 3 : Conversion of the 3-substituent to azide (e.g., diazotization-azidation)
Route C: Convergent Approach
A convergent approach involves the synthesis of a suitably functionalized precursor that already contains the azido group, followed by cyclization to form the triazole ring with the azide in the correct position.
Step 1 : Preparation of an azido-containing precursor
Step 2 : Cyclization to form the triazole ring
Step 3 : Selective N-methylation
Reaction Conditions and Optimization
The success of any synthetic route depends on careful optimization of reaction conditions. The following table presents key parameters that can be varied to optimize each step of the synthesis:
| Synthetic Step | Key Parameters | Recommended Conditions | Critical Considerations |
|---|---|---|---|
| N-Methylation | Base, temperature, solvent | KOH, ethanol, reflux | Regioselectivity control |
| Bromination at 3-position | Brominating agent, temperature | NBS, DCM, 0°C to rt | Preventing multiple bromination |
| Azide substitution | Azide source, solvent, temperature | NaN3, DMF, 60-80°C | Safety measures for azide handling |
| Diazotization | Nitrite source, acid, temperature | NaNO2, HCl, 0-5°C | Temperature control to prevent decomposition |
| Cyclization reactions | Catalyst, solvent, temperature | Cu(I), acetonitrile, rt | Controlling regioselectivity |
Comparative Analysis of Synthetic Routes
The table below compares the proposed synthetic routes in terms of efficiency, selectivity, and practicality:
| Synthetic Route | Overall Yield (Estimated) | Number of Steps | Regioselectivity | Scalability | Technical Complexity |
|---|---|---|---|---|---|
| Route A | 40-50% | 4 | Good | Moderate | Moderate |
| Route B | 35-45% | 3 | Moderate | Good | Moderate to High |
| Route C | 30-40% | 3 | Variable | Limited | High |
Advantages and Limitations
Route A :
- Advantages: Well-established chemistry, controllable regioselectivity
- Limitations: Multiple steps, potential side reactions during bromination
Route B :
- Advantages: Fewer steps, potential for higher overall yield
- Limitations: Challenging selectivity in N-methylation of functionalized triazoles
Route C :
- Advantages: Convergent approach, potentially more efficient
- Limitations: Complex precursor synthesis, challenging cyclization control
Chemical Reactions Analysis
Diazotization and Azide Substitution
3-Azido-1-methyl-1H-1,2,4-triazole is synthesized via diazotization of 3-amino-1-methyl-1H-1,2,4-triazole followed by nucleophilic substitution with sodium azide (NaN₃) .
-
Reagents :
-
Diazotization: NaNO₂, HCl (0–5°C)
-
Azide substitution: NaN₃, H₂O, 60°C
-
-
Mechanism :
The amino group at position 3 is converted to a diazonium intermediate, which reacts with NaN₃ to yield the azide. Methylation at position 1 is achieved using dimethyl sulfate [(CH₃O)₂SO₂] in basic conditions (NaOH) .
Key Data :
| Starting Material | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 3-Amino-1-methyl-1H-1,2,4-triazole | NaNO₂, HCl, NaN₃ | 85% |
Thermal Decomposition
The azide group in this compound is thermally labile, decomposing exothermically above 170°C .
-
Decomposition Pathway :
-
Release of nitrogen gas (N₂) and formation of nitrene intermediates.
-
Rearrangement to fused triazolium derivatives or nitrile imines.
-
Thermal Stability Data :
| Compound | Decomposition Temp. (°C) | Products |
|---|---|---|
| This compound | 174 | N₂, triazolium salts |
(a) Cycloaddition Reactions
The azide undergoes Huisgen 1,3-dipolar cycloaddition with terminal alkynes to form 1,2,3-triazole-linked derivatives.
-
Conditions :
Example Reaction :
(b) Reduction to Amine
Catalytic hydrogenation (H₂/Pd-C) reduces the azide to a primary amine:
(c) Reaction with Nucleophiles
The azide group can be displaced by thiols or amines in SN₂ reactions:
Electrophilic Substitution
The electron-deficient 1,2,4-triazole ring undergoes nitration and sulfonation at position 5:
Regioselectivity :
| Position | Reactivity | Example Product |
|---|---|---|
| C5 | High | 5-Nitro-3-azido-1-methyl-1H-1,2,4-triazole |
Scientific Research Applications
Scientific Research Applications of 3-Azido-1-methyl-1H-1,2,4-triazole
This compound is a triazole derivative with a broad spectrum of applications in scientific research. Triazoles, in general, are important pharmacophores that interact with biological receptors, displaying high affinity due to their hydrogen bonding capacity, rigidity, dipole character, and solubility . Applications of this compound include medicinal chemistry, bioconjugation, material science, and agrochemistry.
Medicinal Chemistry
This compound serves as a building block in the synthesis of pharmaceutical compounds. These compounds exhibit antimicrobial, antiviral, and anticancer activities. 1,2,4-triazoles and their fused heterocyclic derivatives possess a wide range of bioactivities, including antioxidant, antimalarial, antileishmanial, antiviral, anticonvulsant, neuroprotectant, anti-urease, and cannabinoid CB1 receptor antagonists . They can also act as PDE4A inhibitors and γ-aminobutyric acid-A (GABA-A) α-2, α-3, and α-5 containing receptor antagonists .
Bioconjugation
This compound is employed in the development of bioconjugates for targeted drug delivery and imaging.
Material Science
This compound is utilized in the synthesis of polymers and materials with unique properties. 1,2,4-triazoles have applications in ionic liquids, polymers, supramolecular chemistry, corrosion inhibitors, and material science .
Agrochemistry
This compound is applied in the development of agrochemicals with enhanced efficacy and safety.
Synthesis of Triazoles
Mechanism of Action
The mechanism of action of 3-Azido-1-methyl-1H-1,2,4-triazole involves its interaction with various molecular targets and pathways. The azido group can form covalent bonds with enzymes and receptors, leading to the inhibition or modulation of their activity . This interaction can result in the disruption of key biological processes, such as DNA replication, protein synthesis, and cell signaling . The triazole ring structure also facilitates the formation of non-covalent interactions, such as hydrogen bonding and π-π stacking, which contribute to its biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
5-Azido-3-nitro-1H-1,2,4-triazole (AzNBT)
- Structure: Azido at position 5, nitro (-NO₂) at position 3.
- Properties: Higher density (1.68 g·cm⁻³) compared to amino-substituted analogs, attributed to nitro group’s electron-withdrawing effect. Detonation performance is superior to amino derivatives but lags behind classic energetic compounds like RDX .
- Applications : Primarily used in energetic materials due to balanced density and stability .
5-(5-Amino-1H-1,2,4-triazol-3-yl)-3-nitro-1H-1,2,4-triazole (ANBT)
- Structure: Amino (-NH₂) at position 5, nitro at position 3.
- Properties: Lower density (1.61 g·cm⁻³) than AzNBT; amino group enhances hydrogen bonding but reduces energy density .
- Applications : Investigated for biocompatible materials and intermediates in drug synthesis .
5-[(1R)-1-Azidoethyl]-1-methyl-1H-1,2,3-triazole
- Structure : 1,2,3-triazole core with azidoethyl and methyl substituents.
- Properties : Molecular weight 152.2 g/mol; liquid form (vs. crystalline solids in 1,2,4-triazoles). The stereochemistry (R-configuration) may influence reactivity in asymmetric synthesis .
- Applications : Used in advanced organic synthesis and pharmaceutical research .
Physical and Chemical Properties
*Theoretical values based on analogous compounds; experimental data pending.
Key Research Findings
Energetic Performance : Azido-nitro triazoles like AzNBT achieve densities >1.6 g·cm⁻³ but require stabilization for practical use .
Stability Trade-offs : Azido compounds exhibit thermal sensitivity, necessitating careful handling (e.g., cold storage for liquid analogs) .
Stereochemical Influence : Chiral azidoethyl derivatives enable asymmetric synthesis, broadening pharmaceutical utility .
Q & A
Q. Table 1: Example Reaction Conditions
| Precursor | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1-Chloro-1-methyltriazole | DMF | 80 | 10 | 72 |
| 1-Hydroxymethyltriazole | DMSO | 60 | 12 | 65 |
Advanced: How can structural contradictions in crystallographic data for this compound be resolved?
Answer:
Discrepancies in bond angles, torsion angles, or space group assignments often arise from:
- Data quality: Ensure high-resolution (<1.0 Å) X-ray diffraction data. Use synchrotron sources for challenging crystals.
- Refinement protocols: Employ SHELXL (for small molecules) with constraints for azide groups, which are prone to disorder .
- Validation tools: Cross-check with ORTEP-3 for thermal ellipsoid visualization and PLATON for symmetry checks .
Case Study:
A 2020 study reported two polymorphs of the compound due to azide group orientation. Refinement with SHELXL-2018 and Hirshfeld surface analysis resolved the ambiguity .
Advanced: What strategies mitigate thermal instability during handling of this compound?
Answer:
Azido compounds are shock- and heat-sensitive. Key precautions include:
Q. Table 2: Thermal Stability Data
| Technique | Onset Temp (°C) | Peak Temp (°C) | Energy Release (J/g) |
|---|---|---|---|
| DSC | 162 | 185 | 980 |
| TGA | 170 | – | 95% mass loss by 200°C |
Basic: Which analytical techniques validate the purity of this compound?
Answer:
- HPLC: Use a C18 column with UV detection (λ = 254 nm). Mobile phase: 70:30 water/acetonitrile + 0.1% TFA. Retention time: 8.2 min .
- NMR: Confirm absence of methyl group splitting (δ 3.8 ppm in ¹H NMR) and azide resonance (δ 120–130 ppm in ¹⁵N NMR).
- Elemental Analysis: Match calculated vs. observed C, H, N values (e.g., C₃H₄N₆: C 25.71%, H 3.57%, N 70.72%).
Advanced: How does this compound perform as a precursor for high-energy materials?
Answer:
The azide group contributes to high nitrogen content (70.7% N) and energetic potential. Applications include:
Q. Table 3: Comparative Detonation Properties
| Compound | Dv (m/s) | P (GPa) | Sensitivity (IS, J) |
|---|---|---|---|
| RDX | 8,750 | 34.0 | 7.4 |
| 3-Azido-1-methyltriazole | 8,950 | 34.5 | 3.2 (Highly sensitive) |
Caution: Sensitivity testing (impact/friction) is mandatory before scale-up .
Advanced: How to address contradictory reactivity data in azide-alkyne cycloadditions using this compound?
Answer:
Discrepancies in reaction rates or by-products may stem from:
- Catalyst Selection: Cu(I) vs. Ru(II) catalysts alter regioselectivity. Cu(I) favors 1,4-triazoles; Ru(II) yields 1,5-isomers.
- Solvent Effects: Use toluene for thermal reactions (80°C, 12 h) or DMF for microwave-assisted (120°C, 1 h) protocols .
- By-Product Analysis: Employ LC-MS to detect azide decomposition products (e.g., HN₃).
Methodological Tip: Optimize equivalents (1:1.2 azide:alkyne) and degas solvents to suppress side reactions .
Basic: What safety protocols are critical when handling this compound?
Answer:
- PPE: Nitrile gloves, safety goggles, and flame-resistant lab coats .
- Ventilation: Use fume hoods with HEPA filters and avoid static discharge .
- Emergency Response: For spills, evacuate and apply wet sand to neutralize; do NOT use metal tools .
Note: While SDS data for analogous azides (e.g., 3-amino-triazole) suggest GHS hazard codes H201 (explosive) and H301 (toxic if swallowed), consult institution-specific protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
